molecular formula C12H9BrFNO2 B5813669 5-bromo-N-(2-fluorobenzyl)-2-furamide

5-bromo-N-(2-fluorobenzyl)-2-furamide

Cat. No. B5813669
M. Wt: 298.11 g/mol
InChI Key: LXNJOUPALVGJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-fluorobenzyl)-2-furamide is a chemical compound that has been studied extensively in scientific research. This compound is known for its unique properties and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-fluorobenzyl)-2-furamide is not fully understood. However, it has been found to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been linked to improved cognitive function. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death. It has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-bromo-N-(2-fluorobenzyl)-2-furamide is its potential therapeutic applications, including its anticancer and neuroprotective properties. Additionally, this compound exhibits antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-bromo-N-(2-fluorobenzyl)-2-furamide. One direction is the further exploration of its potential therapeutic applications, including its use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Another direction is the development of new derivatives of this compound with improved properties, such as reduced toxicity and increased efficacy. Overall, the study of this compound has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-bromo-N-(2-fluorobenzyl)-2-furamide has been achieved through various methods. One of the most common methods is the reaction of 2-fluorobenzylamine with 5-bromofuran-2-carboxylic acid. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain this compound.

Scientific Research Applications

5-bromo-N-(2-fluorobenzyl)-2-furamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

5-bromo-N-[(2-fluorophenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO2/c13-11-6-5-10(17-11)12(16)15-7-8-3-1-2-4-9(8)14/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNJOUPALVGJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(O2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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